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Compound of Interest

Compound Name: Adamantyl-thpinaca

Cat. No.: B10769801

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl-thpinaca, also known as ATHPINACA or AD-THPINACA, is a synthetic
cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First
identified in 2015, it is structurally related to other synthetic cannabinoids such as CUMYL-
THPINACA and AKB48. As with many SCRAs, Adamantyl-thpinaca is a potent agonist at the
cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are the primary targets of A°-
tetrahydrocannabinol (THC), the main psychoactive component of cannabis.[1] This document
provides a comprehensive overview of the molecular and metabolic characteristics of
Adamantyl-thpinaca, intended for researchers and professionals in the fields of
pharmacology, toxicology, and drug development.

Molecular Profile

Adamantyl-thpinaca is characterized by an indazole core linked to a tetrahydro-2H-pyran-4-
ylmethyl group at the N1 position and an adamantyl carboxamide at the 3-position. Its chemical
properties are summarized in the table below.
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Property Value
N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-

IUPAC Name ( . Y1 g . i
yl)methyl)-1H-indazole-3-carboxamide

Molecular Formula C24H31N302

Molecular Weight 393.531 g/mol

CAS Number 1400742-48-4

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for Adamantyl-thpinaca is not readily
available in the public domain. However, a general synthetic route for N-substituted indazole-3-
carboxamides can be described. The synthesis typically involves a two-step process:

» N-alkylation of the indazole ring: This step involves the alkylation of an indazole-3-carboxylic
acid or its ester derivative at the N1 position. This is commonly achieved by reacting the
indazole with an appropriate alkyl halide, in this case, 4-(bromomethyl)tetrahydro-2H-pyran,
in the presence of a base such as sodium hydride in a suitable solvent like
dimethylformamide (DMF) or tetrahydrofuran (THF).

o Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with 1-
adamantanamine. This amidation is typically facilitated by a coupling agent such as N,N'-
dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate (HATU) to form the final product.

In Vitro Metabolism

The metabolism of Adamantyl-thpinaca has been investigated using in vitro models, primarily
pooled human liver microsomes (pHLM). These studies are crucial for identifying potential
biomarkers for detecting consumption and understanding the compound's pharmacokinetic
profile.

Experimental Protocol: In Vitro Metabolic Profiling
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The following protocol outlines a typical experiment for the in vitro metabolic profiling of
Adamantyl-thpinaca using pHLM.

. Incubation:

A solution of Adamantyl-thpinaca (typically in a concentration range of 1-10 uM) is
prepared in a suitable solvent like methanol or acetonitrile.

The substrate is incubated with pHLM (e.g., 0.5-1 mg/mL) in a phosphate buffer (pH 7.4)
containing a cofactor solution, most importantly an NADPH-regenerating system (e.g.,
NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

The incubation is carried out in a shaking water bath at 37°C for a specified period, often
ranging from 30 minutes to 2 hours.

Control incubations are performed in the absence of the NADPH-regenerating system to
identify non-enzymatic degradation products.

. Sample Clean-up:

The incubation is terminated by adding an ice-cold organic solvent, such as acetonitrile, to
precipitate the proteins.

The mixture is then centrifuged to pellet the precipitated proteins.

The supernatant, containing the parent compound and its metabolites, is collected and can
be further purified and concentrated using solid-phase extraction (SPE).

. Analytical Detection:

The cleaned-up samples are analyzed using high-performance liquid chromatography
coupled with high-resolution mass spectrometry (HPLC-HRMS).

This technique allows for the separation of the parent compound from its various metabolites
and their identification based on their accurate mass-to-charge ratio (m/z) and fragmentation
patterns.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b10769801?utm_src=pdf-body
https://www.benchchem.com/product/b10769801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Metabolic Pathway

In vitro studies have shown that Adamantyl-thpinaca is extensively metabolized, primarily
through oxidative transformations mediated by cytochrome P450 (CYP) enzymes, with
CYP3A4 and CYP3AS5 being the major contributors. The primary metabolic pathway involves
hydroxylation at various positions on the adamantyl and tetrahydro-2H-pyran moieties, leading
to the formation of mono-, di-, and tri-hydroxylated metabolites.[1][2]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10769801?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398790/
https://pubmed.ncbi.nlm.nih.gov/34436411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Adamantyl-thpinaca
(C24H31N302)

+0

/Hydroxylation (CYP3AA4, CYP3A5)\

G/Iono-hydroxylated Metabolitea

+0

Y

Gi-hydroxylated Metabolites)

+0

Y

El'ri-hydroxylated Metabolites)

Click to download full resolution via product page

- J

Metabolic Pathway of Adamantyl-thpinaca

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10769801?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway and Receptor Binding

As a synthetic cannabinoid, Adamantyl-thpinaca exerts its biological effects primarily through
its agonist activity at the CB1 and CB2 receptors. The CB1 receptor is predominantly found in
the central nervous system and is responsible for the psychoactive effects of cannabinoids,
while the CB2 receptor is primarily located in the peripheral nervous system and immune cells
and is associated with immunomodulatory functions.

While it is established that Adamantyl-thpinaca is a potent agonist at these receptors, specific
guantitative data on its binding affinity (Ki) and functional potency (EC50) are not consistently
reported in publicly available scientific literature. Such data are crucial for a comprehensive
understanding of its pharmacological profile and for comparing its potency to that of other
cannabinoids.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the in vitro metabolic profiling of
Adamantyl-thpinaca.
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Sample Preparation
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In Vitro Metabolic Profiling Workflow
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Conclusion

Adamantyl-thpinaca is a potent synthetic cannabinoid of the indazole-3-carboxamide class.
Its in vitro metabolism is characterized by extensive hydroxylation, primarily mediated by
CYP3A4 and CYP3AS5. While its agonistic activity at CB1 and CB2 receptors is the basis of its
pharmacological effects, a detailed quantitative characterization of its receptor binding affinity is
not widely available. The information provided in this technical guide serves as a foundational
resource for researchers and professionals working with this compound, highlighting the
current state of knowledge and identifying areas where further research is needed to fully
elucidate its pharmacological and toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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